

# 2,1-benzisoxazole chemical structure and bonding

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## Compound of Interest

Compound Name: Anthranil

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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,1-Benzisoxazole

## Abstract

2,1-Benzisoxazole, also known as **anthranil**, is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole ring.[1][2] This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of pharmacologically active molecules, including antipsychotic and anticonvulsant drugs.[2][3] Its unique electronic structure and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,1-benzisoxazole. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of synthetic pathways and analytical workflows to support further research and development.

## Molecular Structure and Bonding

2,1-Benzisoxazole is an aromatic organic compound with the molecular formula  $C_7H_5NO$ . [1] The structure consists of a benzene ring fused to a 1,2-oxazole ring via the C-N bond.[4] This fusion results in a bicyclic system that is relatively stable due to its aromaticity.[2]

## Physicochemical Properties

The fundamental physicochemical properties of 2,1-benzisoxazole are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO	[1][4]
Molecular Weight	119.12 g/mol	[1]
CAS Number	271-58-9	[1]
Appearance	Clear yellow to brown-red liquid	[4][5]
Density	1.183 g/mL at 25 °C	[4]
Boiling Point	215 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.584	[4]

## Structural and Bonding Parameters

Detailed structural parameters such as bond lengths and angles are typically determined via X-ray crystallography or computational modeling. While crystallographic data for the parent 2,1-benzisoxazole is not readily available in the provided search results, data for its derivatives offer significant insight into the core structure's geometry.

For instance, X-ray analysis of a 1,3-dihydro-2,1-benzisoxazole derivative revealed that the nitrogen atom is highly pyramidal, with the sum of bond angles around it being 324.6°. [6] This deviation from the 360° expected for a planar atom highlights the stereochemical characteristics of the heterocyclic ring in its reduced form. [6]

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of 2,1-benzisoxazole and its derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts provide information about the electronic environment of each nucleus.

Nucleus	Chemical Shift (ppm)	Reference
$^1\text{H}$ NMR	7.0 - 8.5	[7][8][9]
$^{13}\text{C}$ NMR	113 - 165	[10][11]

Note: The specific chemical shifts and coupling patterns depend on the solvent used and the substitution pattern on the benzisoxazole ring.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,1-benzisoxazole shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.[12]

## Experimental Protocols

### Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization

This protocol describes an efficient, solvent-free synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles at room temperature, promoted by trifluoromethanesulfonic acid (TfOH).[13]

Materials:

- Substituted 2-nitrophenyl acetonitrile (1.0 equiv)
- Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard workup and purification supplies (e.g., ethyl acetate, saturated  $\text{NaHCO}_3$  solution, brine, anhydrous  $\text{Na}_2\text{SO}_4$ , silica gel for chromatography)

**Procedure:**

- To a round-bottom flask containing the 2-nitrophenyl acetonitrile derivative, add TfOH at room temperature.[\[13\]](#)
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[13\]](#)
- Upon completion, carefully quench the reaction by adding the mixture to a stirred, saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the pure 2,1-benzisoxazole derivative.[\[13\]](#)

## Protocol for NMR Spectroscopic Analysis

**Procedure:**

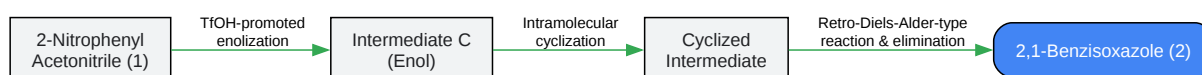
- Dissolve approximately 5-10 mg of the purified 2,1-benzisoxazole sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[\[11\]](#)
- Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

## Reaction Pathways and Analytical Workflows

Visualizing reaction mechanisms and experimental workflows can clarify complex relationships and procedures. The following diagrams were generated using the DOT language.

## Proposed Mechanism for Decyanative Cyclization

The synthesis of 2,1-benzisoxazoles from 2-nitrophenyl acetonitriles is proposed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and a retro-Diels–Alder-type elimination.[13]

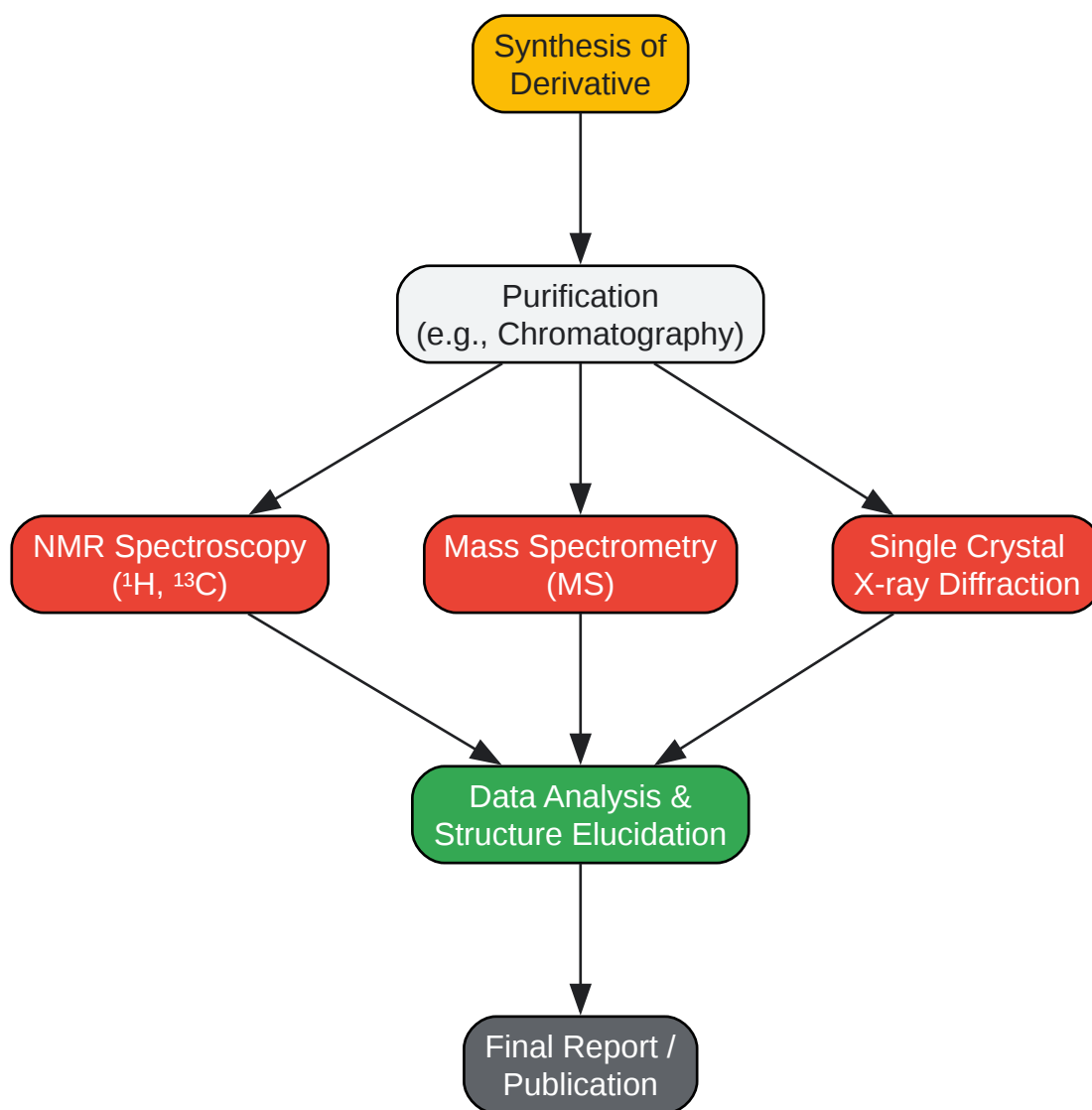


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Caption: Proposed reaction mechanism for the synthesis of 2,1-benzisoxazoles.

## General Workflow for Structural Characterization

The logical workflow for synthesizing and characterizing a novel 2,1-benzisoxazole derivative typically involves synthesis, purification, and a suite of analytical techniques to confirm its structure and purity.



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Caption: Standard workflow for synthesis and structural analysis of derivatives.

## Conclusion

2,1-Benzisoxazole possesses a stable, aromatic heterocyclic structure that serves as a critical pharmacophore in medicinal chemistry. Its bonding characteristics, elucidated through spectroscopic and crystallographic methods, are key to understanding its reactivity and potential as a building block for novel therapeutic agents. The experimental protocols and logical workflows detailed in this guide provide a framework for researchers to synthesize, characterize, and further investigate this important class of compounds.

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